2-[(2-CYANOPHENYL)SULFANYL]-N-{SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOPENTAN]-6-YL}BENZAMIDE
Overview
Description
2-[(2-CYANOPHENYL)SULFANYL]-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a spiro[1,3-benzodioxole] moiety and a cyanophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-CYANOPHENYL)SULFANYL]-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanophenylsulfanyl group to a corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(2-CYANOPHENYL)SULFANYL]-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-CYANOPHENYL)SULFANYL]-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE involves its interaction with specific molecular targets. The cyanophenylsulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spiro[1,3-benzodioxole] moiety may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)-2-[(3-thienylmethyl)sulfanyl]benzamide
- 2-[(2-cyanophenyl)sulfanyl]benzoic acid
Uniqueness
2-[(2-CYANOPHENYL)SULFANYL]-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE is unique due to its combination of a spiro[1,3-benzodioxole] core and a cyanophenylsulfanyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c26-16-17-7-1-3-9-22(17)31-23-10-4-2-8-19(23)24(28)27-18-11-12-20-21(15-18)30-25(29-20)13-5-6-14-25/h1-4,7-12,15H,5-6,13-14H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLSKEOLLHWVNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4SC5=CC=CC=C5C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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